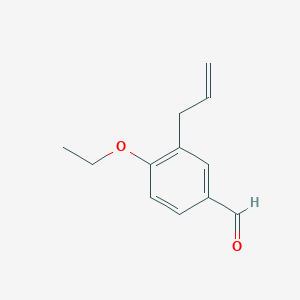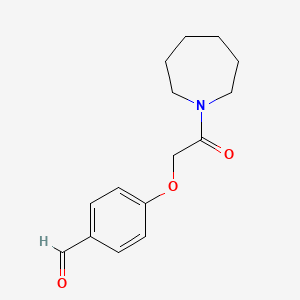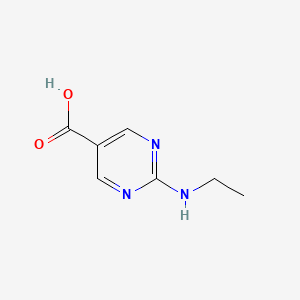
Tert-Butyl-4-(3-Aminobenzoyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol. This compound consists of a tert-butyl group, a piperazine ring, and an amino benzoyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: The compound has potential therapeutic applications and is being investigated for its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
This compound may be an intermediate or precursor in the synthesis of biologically active compounds .
Mode of Action
It’s known that the compound can be synthesized through a reaction involving 4-chloro-n-(2-aminoethyl)piperazine and n-tert-butoxycarbonyl anhydride (boc2o) .
Pharmacokinetics
The compound is known to be a solid at room temperature and is stable under normal temperatures .
Action Environment
“Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate” is stable under normal temperatures and should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Buchwald-Hartwig coupling reactions with aryl halides . This interaction is facilitated by the presence of the piperazine ring, which provides a stable platform for the reaction. Additionally, the compound’s tert-butyl group enhances its stability and reactivity in biochemical environments.
Cellular Effects
The effects of Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of various enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within cells . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. Conversely, it can also enhance the activity of other enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. The compound’s presence can alter the metabolic flux, leading to changes in the levels of specific metabolites . These alterations can have downstream effects on cellular processes and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, thereby affecting its overall biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl 4-hydroxypiperazine-1-carboxylate with 3-aminobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An ester derivative with similar structural features.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with comparable properties.
Uniqueness
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3-aminobenzoyl group, which imparts specific chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKOFOBSMSOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590434 | |
| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-97-0 | |
| Record name | 1,1-Dimethylethyl 4-(3-aminobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)







![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

